molecular formula C12H21N3O2S2 B6324203 Biotin-Cysteamine CAS No. 99938-68-8

Biotin-Cysteamine

Cat. No. B6324203
CAS RN: 99938-68-8
M. Wt: 303.4 g/mol
InChI Key: LXWINLMLFGLKCY-QXEWZRGKSA-N
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Description

Biotin-Cysteamine, also known as BC, is an important compound in biochemistry and molecular biology. It is a derivative of biotin, a vitamin B-complex component, and cysteamine, an amino acid. BC is used in a variety of laboratory experiments, including DNA and protein synthesis, enzyme assays, and cell culture studies. It is also used in clinical applications, such as the treatment of certain genetic diseases.

Scientific Research Applications

Biotin-Cysteamine is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It is used in DNA and protein synthesis, enzyme assays, and cell culture studies. It is also used in clinical applications, such as the treatment of certain genetic diseases.

Mechanism of Action

Target of Action

Biotin-Cysteamine is a compound that combines the properties of two molecules: Biotin and Cysteamine.

Biotin: , also known as vitamin H or B7, is a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism .

Cysteamine: is an aminothiol endogenously derived from coenzyme A degradation . It is a cystine-depleting agent used to treat the effects of cystinosis . Cysteamine converts cystine into a form that may easily exit cells, preventing harmful accumulation .

Mode of Action

Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Cysteamine participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome in patients diagnosed with cystinosis .

Biochemical Pathways

Biotin acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The biotin biosynthetic pathway can be divided into two stages: the generation of the pimelate moiety catalyzed by BioC-BioH pathway in E. coli and the conserved biotin ring assembly pathway catalyzed by BioF, BioA, BioD and BioB, respectively .

Cysteamine is known to be one of the most potent depigmenting agents available . It has been utilized in vitro and ex vivo in four different genetic disorders, providing “proof of principle” that aminothiols can modify Cys residues .

Pharmacokinetics

The pharmacokinetics of cysteamine bitartrate have been studied in healthy adults. Peak mean plasma cysteamine concentrations following co-administration of cysteamine bitartrate delayed-release capsules with orange juice were higher compared with co-administration with water or omeprazole .

Result of Action

Biotin is used to treat a variety of conditions including acute and chronic eczema, contact dermatitis, and diabetes . It also plays a role in weight loss by aiding in the breakdown of fats .

Cysteamine converts cystine to cysteine and cysteine-cysteamine mixed disulfides, reducing the buildup of corneal cystine crystals . This drug participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome in patients diagnosed with cystinosis .

Action Environment

The ability to synthesize biotin de novo is confined to microorganisms and plants, humans and animals require substantial daily intake, primarily through dietary sources and intestinal microflora . The burgeoning field of synthetic biology now allows for the creation of microbial cell factories producing bio-based products, offering a cost-effective alternative to chemical synthesis for biotin production .

Advantages and Limitations for Lab Experiments

Biotin-Cysteamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable in aqueous solution. Additionally, it is non-toxic and does not require special handling or storage. However, Biotin-Cysteamine is not as effective as some other compounds in certain experiments, such as enzyme assays.

Future Directions

There are several potential future directions for Biotin-Cysteamine. It could be used in the development of new drugs for the treatment of genetic diseases. Additionally, it could be used to study the effects of biotin on metabolism and other physiological processes. Biotin-Cysteamine could also be used to develop new methods for synthesizing and purifying biotin-dependent enzymes. Finally, Biotin-Cysteamine could be used in the development of new methods for detecting and quantifying biotin-dependent enzymes.

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-sulfanylethyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S2/c16-10(13-5-6-18)4-2-1-3-9-11-8(7-19-9)14-12(17)15-11/h8-9,11,18H,1-7H2,(H,13,16)(H2,14,15,17)/t8-,9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWINLMLFGLKCY-QXEWZRGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCS)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCS)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-Cysteamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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